molecular formula C7H7BrN2O2 B1384544 5-Bromo-3-methoxypicolinaldehyde oxime CAS No. 1087659-33-3

5-Bromo-3-methoxypicolinaldehyde oxime

Cat. No. B1384544
M. Wt: 231.05 g/mol
InChI Key: BMQGIVOUQGZCMY-ONNFQVAWSA-N
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Description

“5-Bromo-3-methoxypicolinaldehyde oxime” is a chemical compound with the empirical formula C7H7BrN2O2 . It has a molecular weight of 231.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is COc1cc(Br)cnc1\C=N\O . The InChI string is 1S/C7H7BrN2O2/c1-12-7-2-5(8)3-9-6(7)4-10-11/h2-4,11H,1H3/b10-4+ .

Scientific Research Applications

Synthesis and Analysis

5-Bromo-3-methoxypicolinaldehyde oxime and related compounds have been a subject of interest in the synthesis and spectral analysis. Balachander and Manimekalai (2017) synthesized and characterized similar compounds, focusing on their spectral properties and conducting computational analysis to predict favored conformations and molecular properties (Balachander & Manimekalai, 2017).

Radiochemistry and PET Imaging

In radiochemistry, specifically in the synthesis of novel nicotinic acetylcholine receptor ligands, 5-Bromo-3-methoxypicolinaldehyde oxime derivatives have been explored. Sihver et al. (1999) synthesized a novel ligand, [76Br]BAP, using a bromodestannylation method that included [76Br]bromide. They investigated its binding properties in vitro and in vivo in rat brain, with implications for positron emission tomography (PET) imaging (Sihver et al., 1999).

Synthesis of Nicotinic Acid Derivatives

The compound has also been used in the synthesis of substituted nicotinic acid scaffolds. Robert et al. (2006) reported the regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, leading to the synthesis of novel C-4 and C-6 arylated 5-bromonicotinic acids, indicating potential applications in creating nicotinic acid derivatives (Robert et al., 2006).

Antioxidant Activity

Li et al. (2011) isolated and identified bromophenols, including derivatives similar to 5-Bromo-3-methoxypicolinaldehyde oxime, from the marine red alga Rhodomela confervoides. They evaluated these compounds for their antioxidant activities, indicating the potential use of these compounds in natural antioxidant applications (Li et al., 2011).

Pharmaceutical Manufacturing

Zhang et al. (2022) detailed an industrial process scale-up for the synthesis of a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-3-methoxypicolinaldehyde oxime. This process was aimed at manufacturing therapeutic SGLT2 inhibitors, indicating its relevance in pharmaceutical manufacturing (Zhang et al., 2022).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . The storage class code is 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

(NE)-N-[(5-bromo-3-methoxypyridin-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7-2-5(8)3-9-6(7)4-10-11/h2-4,11H,1H3/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQGIVOUQGZCMY-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N=CC(=C1)Br)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670149
Record name (2E)-5-Bromo-3-methoxy-2-(nitrosomethylidene)-1,2-dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methoxypicolinaldehyde oxime

CAS RN

1087659-33-3
Record name (2E)-5-Bromo-3-methoxy-2-(nitrosomethylidene)-1,2-dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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